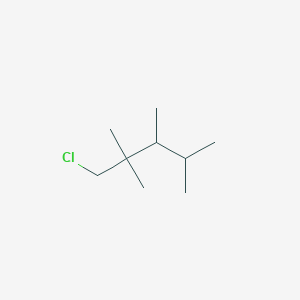
3-(4-Bromo-3-methylbutyl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Bromo-3-methylbutyl)thiophene is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds characterized by a five-membered ring containing one sulfur atom. This specific compound features a bromine atom and a methyl group attached to a butyl side chain, which is connected to the thiophene ring. Thiophene derivatives are known for their diverse applications in materials science, pharmaceuticals, and organic electronics due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-3-methylbutyl)thiophene typically involves the bromination of 3-methylbutylthiophene. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds through a radical mechanism, resulting in the selective bromination at the desired position on the butyl side chain.
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often employs continuous flow reactors to ensure efficient and scalable synthesis. These reactors allow for precise control over reaction conditions, leading to high yields and purity of the final product. The use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, is also common in industrial settings to introduce various functional groups onto the thiophene ring .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Bromo-3-methylbutyl)thiophene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction to remove the bromine atom or reduce the thiophene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are typical.
Major Products Formed
Substitution: Products like 3-(4-Azido-3-methylbutyl)thiophene or 3-(4-Cyano-3-methylbutyl)thiophene.
Oxidation: Products like this compound sulfoxide or sulfone.
Reduction: Products like 3-(4-Methylbutyl)thiophene.
Applications De Recherche Scientifique
3-(4-Bromo-3-methylbutyl)thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives and conjugated polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs) due to its electronic properties
Mécanisme D'action
The mechanism of action of 3-(4-Bromo-3-methylbutyl)thiophene depends on its specific application. In organic electronics, the compound acts as a semiconductor by facilitating charge transport through its conjugated system. In biological systems, its mechanism may involve interactions with cellular targets such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary based on the specific derivative and application .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-4-methylthiophene: Lacks the butyl side chain, leading to different reactivity and applications.
3-(4-Chloro-3-methylbutyl)thiophene: Similar structure but with a chlorine atom instead of bromine, resulting in different chemical properties.
3-(4-Methylbutyl)thiophene: Lacks the halogen atom, affecting its reactivity in substitution reactions.
Uniqueness
3-(4-Bromo-3-methylbutyl)thiophene is unique due to the presence of both a bromine atom and a methylbutyl side chain. This combination imparts distinct reactivity and electronic properties, making it valuable for specific applications in organic electronics and pharmaceuticals. The bromine atom allows for further functionalization through substitution reactions, while the butyl side chain influences the compound’s solubility and interaction with other molecules .
Propriétés
Formule moléculaire |
C9H13BrS |
|---|---|
Poids moléculaire |
233.17 g/mol |
Nom IUPAC |
3-(4-bromo-3-methylbutyl)thiophene |
InChI |
InChI=1S/C9H13BrS/c1-8(6-10)2-3-9-4-5-11-7-9/h4-5,7-8H,2-3,6H2,1H3 |
Clé InChI |
GVEHYOKUODHOJD-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC1=CSC=C1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



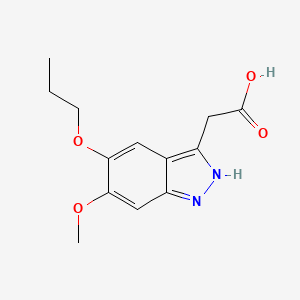
![1-[1-(Aminomethyl)cyclopropyl]-4-methylcyclohexan-1-ol](/img/structure/B13173991.png)
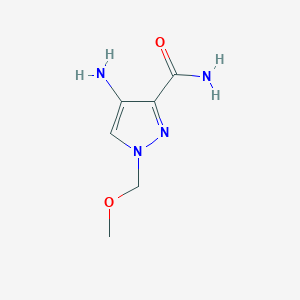
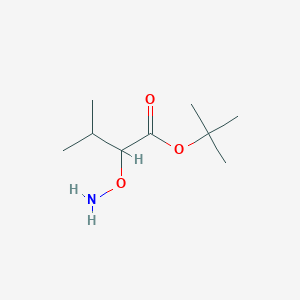
![2-(1-Bromobutan-2-yl)bicyclo[2.2.1]heptane](/img/structure/B13174006.png)
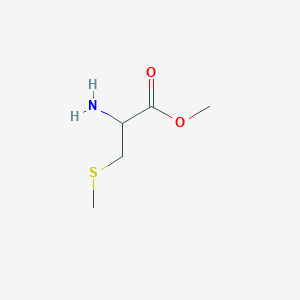

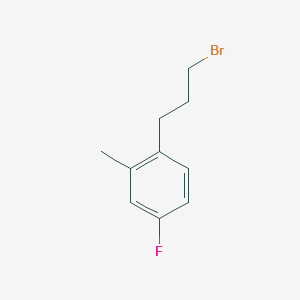

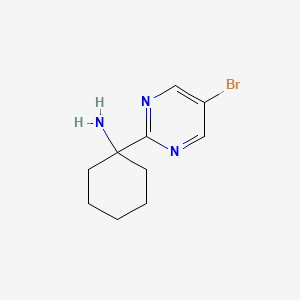
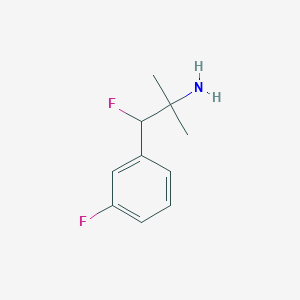
![ethyl (3S)-3-[4-(benzyloxy)phenyl]-3-hydroxypropanoate](/img/structure/B13174038.png)
